4-(Piperidin-2-yl)benzoic acid
Description
Contextualization within Organic and Medicinal Chemistry Research Paradigms
In the realm of modern drug discovery and development, the strategic design of small molecules with high specificity and efficacy is paramount. The compound 4-(Piperidin-2-yl)benzoic acid and its derivatives are situated within this paradigm, serving as valuable building blocks in the synthesis of complex molecular architectures. evitachem.comchemshuttle.com Organic chemists are exploring efficient synthetic routes to this and related structures, while medicinal chemists are focused on leveraging its structural features to design new drugs. google.comgoogle.com The inherent properties of the piperidine (B6355638) and benzoic acid components allow for systematic modifications, enabling the exploration of structure-activity relationships (SAR) to optimize biological activity.
Significance of Piperidinyl and Benzoic Acid Scaffolds in Bioactive Molecule Design
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds found in pharmaceuticals and natural alkaloids. google.com Its prevalence is attributed to its ability to introduce a basic nitrogen center, which can be crucial for receptor binding and can improve the pharmacokinetic properties of a molecule. The non-planar, chair-like conformation of the piperidine ring also allows for the precise spatial arrangement of substituents, which can lead to high-affinity interactions with biological targets. researchgate.net
Similarly, the benzoic acid moiety is a common feature in many drugs and serves as a key structural component for several reasons. ontosight.ai The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its acidic nature allows for the formation of salts, which can enhance solubility and bioavailability. The aromatic ring of benzoic acid provides a rigid scaffold that can be readily functionalized to modulate the electronic and steric properties of the molecule.
The combination of these two scaffolds in this compound results in a molecule with a unique set of properties, making it an attractive starting point for the design of novel bioactive compounds.
Overview of Research Trajectories Pertaining to the this compound Chemical Motif
Research involving the this compound motif is expanding, with several key trajectories emerging. A significant area of investigation is its use as a core structure in the development of inhibitors for various enzymes and receptors. For instance, derivatives of this compound have been patented as complement factor B inhibitors, which have potential applications in treating a range of complement-mediated diseases. google.comnih.gov
Furthermore, esters of this compound, such as tert-butyl 4-(piperidin-2-yl)benzoate, are being utilized as synthetic intermediates in the creation of more complex molecules. evitachem.com These intermediates are valuable tools for researchers exploring new therapeutic agents, including those for metabolic disorders. evitachem.com The chemical reactivity of both the piperidine nitrogen and the carboxylic acid group allows for a wide range of chemical modifications, opening up diverse avenues for drug discovery. evitachem.com While much of the detailed research remains within proprietary domains, the increasing number of patents and commercially available derivatives points to a growing interest in this chemical motif. google.comnih.gov
Below is a table summarizing the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C12H15NO2 | nih.gov |
| Molecular Weight | 205.25 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1184950-33-1 | nih.gov |
Research into derivatives of this core structure is active, with various modifications being explored to enhance biological activity. Some examples of related compounds and their research contexts are provided in the table below.
| Compound Name | Research Context |
| Tert-butyl 4-(piperidin-2-yl)benzoate | Synthetic intermediate, potential drug candidate for metabolic disorders. evitachem.com |
| 4-(1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid | Investigated as a complement factor B inhibitor. google.comnih.gov |
| 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid hydrochloride | Used as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting kinases and proteases. chemshuttle.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-piperidin-2-ylbenzoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2,(H,14,15) |
InChI Key |
QYUXAHUIKUOCQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Piperidin 2 Yl Benzoic Acid
Established Synthetic Routes to 4-(Piperidin-2-yl)benzoic Acid
The synthesis of this compound is typically achieved through multi-step sequences that often involve the use of protecting groups to manage the reactivity of the piperidine (B6355638) nitrogen and the carboxylic acid.
Multi-step Synthesis Protocols and Reaction Schematics
The construction of the this compound framework often begins with precursors where the piperidine and benzoic acid moieties are assembled. A common strategy involves the synthesis of a protected intermediate, such as tert-butyl 4-(piperidin-2-yl)benzoate or 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, which can then be deprotected to yield the final acid. evitachem.comgoogle.com
One documented pathway to a related intermediate, 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid, starts from 2-bromobenzaldehyde. google.com This multi-step process can be summarized as follows:
Condensation: 2-Bromobenzaldehyde is reacted with an alkyl 3-oxobutanoate (like methyl or ethyl 3-oxobutanoate) in the presence of piperidine to form a di-alkyl 2,4-diacetyl-3-(2-bromophenyl)pentanedioate. google.com
Hydrolysis and Decarboxylation: The resulting diester is treated with an alkali metal hydroxide (B78521) (e.g., potassium hydroxide) followed by acidification to yield 3-(2-bromophenyl)glutaric acid. google.com
Imide Formation: Reaction with an ammonia (B1221849) reagent, such as urea (B33335), converts the glutaric acid derivative into 4-(2-bromophenyl)piperidine-2,6-dione. google.com
Reduction: The piperidine-2,6-dione is reduced to 4-(2-bromophenyl)piperidine (B1287559) using a reducing agent like sodium borohydride (B1222165)/boron trifluoride tetrahydrofuran (B95107) complex. google.com
Protection: The secondary amine of the piperidine is protected, for instance, with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) to form tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate. google.com
Lithiation and Carboxylation: The bromo-aromatic compound undergoes lithium-halogen exchange with an alkyl lithium reagent (e.g., n-butyl lithium) and is then quenched with carbon dioxide to form the target carboxylic acid, 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid. google.com
A general approach to synthesizing piperidine derivatives involves the initial esterification of a benzoic acid derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. evitachem.com The final product is then obtained after purification using methods like recrystallization or chromatography. evitachem.com
Table 1: Example Multi-step Synthesis Protocol for a Protected Precursor
| Step | Starting Material | Key Reagents | Product |
|---|---|---|---|
| 1 | 2-Bromobenzaldehyde | Methyl 3-oxobutanoate, Piperidine | Di-methyl 2,4-diacetyl-3-(2-bromophenyl)pentanedioate |
| 2 | Di-methyl 2,4-diacetyl-3-(2-bromophenyl)pentanedioate | Potassium hydroxide, HCl | 3-(2-Bromophenyl)glutaric acid |
| 3 | 3-(2-Bromophenyl)glutaric acid | Urea | 4-(2-Bromophenyl)piperidine-2,6-dione |
| 4 | 4-(2-Bromophenyl)piperidine-2,6-dione | Sodium borohydride, Boron trifluoride THF complex | 4-(2-Bromophenyl)piperidine |
| 5 | 4-(2-Bromophenyl)piperidine | Di-tert-butyl dicarbonate, Sodium carbonate | tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate |
This table is a representation of the synthesis pathway described in patent WO2019232010A1. google.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for improving yields and purity while minimizing side reactions and production costs. google.com Key parameters that are frequently adjusted include temperature, solvent choice, and catalyst selection.
For instance, in syntheses involving nucleophilic substitution to form ether linkages with a benzoic acid derivative, polar aprotic solvents like dimethylformamide (DMF) are often used as they can enhance reaction rates. vulcanchem.com The use of DMF over other solvents like methyl ethyl ketone has been noted to improve safety and efficiency by allowing for higher reaction temperatures and better yields. Temperature control is critical; for example, alkylation reactions may be conducted at 60–100°C to overcome activation barriers, while reductions might require cooling to temperatures as low as -20°C to 0°C. google.comvulcanchem.com
Novel Synthetic Approaches for the this compound Framework
Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally friendly methods for constructing complex molecules.
Exploration of Stereoselective Synthesis for Chiral Variants
The piperidine ring in this compound contains a stereocenter at the C2 position, meaning it can exist as two enantiomers, (R) and (S). The stereochemistry of piperidine scaffolds is a critical area of study, as different enantiomers of a drug can have vastly different biological activities and pharmacokinetic properties. thieme-connect.com Therefore, methods for stereoselective or asymmetric synthesis are highly valuable.
The synthesis of specific enantiomers, such as (S)-methyl 4-(piperidin-2-yl)benzoate, has been documented, highlighting the importance of controlling stereochemistry in this class of compounds. bldpharm.comvulcanchem.com Asymmetric synthesis strategies often employ chiral auxiliaries, chiral catalysts, or kinetic resolution to selectively produce one enantiomer over the other. rrscientific.com
One advanced approach for creating enantioenriched piperidines is kinetic resolution by asymmetric deprotonation. acs.org In a study on related N-Boc-2-aryl-4-methylenepiperidines, the use of n-butyllithium (n-BuLi) in combination with a chiral ligand, sparteine, allowed for the preferential deprotonation of one enantiomer. acs.org This method yields both the unreacted starting material and the functionalized product with high enantiomeric ratios. acs.org Such techniques could potentially be adapted for the stereoselective synthesis of this compound derivatives.
Applications of Sustainable and Green Chemistry Principles in Synthesis
Sustainable and green chemistry principles aim to design chemical processes that are more efficient and environmentally benign. This includes reducing waste, avoiding hazardous solvents, and using energy-efficient methods. google.com
One-pot synthesis strategies are a prime example of green chemistry, as they streamline processes by combining multiple reaction steps without isolating intermediates, thus saving time, solvents, and resources. acs.org For related heterocyclic compounds, microwave irradiation has been employed to produce desired products in less time, with good yields and higher purity compared to conventional heating methods. nih.gov
Another area of focus is the reduction of solvent use. Processes that require multiple solvents, lengthy reaction times, and cumbersome work-ups are considered inefficient and not ideal for commercial-scale production due to the generation of significant solvent and solid waste. google.com The development of syntheses in aqueous media or with recyclable solvents is a key goal in green chemistry. For example, some substitution reactions can be performed in a dioxane/water mixture, and workup procedures can be optimized to reduce processing time and potential yield loss. nih.gov
Derivatization and Functionalization Strategies for the this compound Scaffold
The this compound structure possesses two primary functional groups amenable to derivatization: the secondary amine of the piperidine ring and the carboxylic acid of the benzoate (B1203000) moiety. These sites allow for the synthesis of a wide array of analogs for various applications, including medicinal chemistry. chemshuttle.com
The piperidine nitrogen can readily undergo nucleophilic substitution reactions. evitachem.com
N-Alkylation: The nitrogen can be alkylated using alkyl halides. For example, reaction with benzyl (B1604629) chloride in the presence of a base like potassium carbonate yields N-benzyl derivatives.
N-Acylation: The nitrogen can be acylated with acyl chlorides or anhydrides. Treatment with acetyl chloride or benzoyl chloride forms the corresponding N-acetyl or N-benzoyl amides. nih.gov Reductive amination is another strategy to introduce substituents onto the piperidine nitrogen. nih.gov
N-Sulfonylation: Reaction with sulfonyl chlorides, such as propane-2-sulfonyl chloride, yields N-sulfonyl derivatives. nih.gov
The carboxylic acid group can also be transformed through various standard reactions.
Esterification: The carboxylic acid can be converted to esters by reacting with alcohols under acidic conditions. smolecule.com
Amide Bond Formation: The acid can be coupled with amines to form amides, often using a condensing agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). unipi.it This is a common strategy in the synthesis of bioactive molecules. google.com
Reduction: The carboxylic acid can be reduced to a primary alcohol. For example, borane (B79455) dimethyl sulfide (B99878) complex can reduce the acid group to a hydroxymethyl group, as demonstrated in the synthesis of an intermediate for the drug ampreloxetine. google.com
These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties, which is a key aspect of drug discovery and optimization. thieme-connect.comnih.gov
Table 2: Examples of Derivatization Reactions
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Piperidine Nitrogen | N-Alkylation | Benzyl chloride, K2CO3 | N-Benzyl piperidine derivative |
| Piperidine Nitrogen | N-Acylation | Benzoyl chloride | N-Benzoyl piperidine derivative |
| Piperidine Nitrogen | N-Sulfonylation | Propane-2-sulfonyl chloride, Et3N | N-Sulfonyl piperidine derivative nih.gov |
| Carboxylic Acid | Amide Formation | Amine, HATU, DIPEA | Benzoic amide derivative unipi.it |
| Carboxylic Acid | Reduction | Borane dimethyl sulfide complex | Phenylmethanol derivative google.com |
Modifications and Substitutions on the Piperidine Ring
The piperidine ring of this compound is amenable to various modifications and substitutions, allowing for the creation of a diverse range of derivatives. These modifications can significantly alter the compound's physical, chemical, and biological properties.
One common modification is the substitution on the piperidine nitrogen. The nitrogen atom can undergo alkylation and acylation reactions. For instance, reacting 4-(piperidin-4-ylmethyl)benzoic acid with benzyl chloride in the presence of potassium carbonate and n-butanol at room temperature for 12 hours results in the N-benzyl derivative with a 63% yield. Similarly, acylation with benzoyl chloride in acetonitrile (B52724) under reflux conditions leads to the formation of the corresponding N-benzoyl amide with a conversion rate greater than 95%.
Furthermore, the piperidine ring can be substituted at other positions. For example, introducing a methyl group at the 2-position of the piperidine ring has been shown to influence the selectivity of certain compounds. thieme-connect.com The introduction of an ethoxy group at the 4-position of the piperidine ring has also been explored to enhance the potency of some derivatives. thieme-connect.comdrugbank.com
The synthesis of more complex piperidine derivatives often involves multi-step processes. For instance, the synthesis of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}benzoic acid highlights the intricate modifications possible on the piperidine scaffold. researchgate.net Additionally, the creation of spiro- and condensed piperidine structures from various starting materials demonstrates the versatility of synthetic approaches. researchgate.net
Table 1: Examples of Modifications on the Piperidine Ring
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Benzyl chloride, K₂CO₃, n-BuOH | N-Benzyl-piperidinyl benzoic acid | 63% | |
| Acylation | Benzoyl chloride, CH₃CN | N-Benzoyl-piperidinyl benzoic acid | >95% (conversion) | |
| Urea Formation | Triphosgene, DIPEA, R-NH₂ | Urea derivatives | 70-85% |
Derivatization of the Benzoic Acid Moiety
The benzoic acid portion of this compound offers another site for chemical modification, primarily through reactions involving the carboxylic acid group. unipi.it These derivatizations are crucial for synthesizing a wide array of functional molecules.
The carboxylic acid group readily participates in acid-base reactions. For example, treatment with isopropanolic HCl or concentrated HCl can precipitate the dihydrochloride (B599025) salt, a process that also aids in purification by reducing certain impurities. Base-mediated extraction, by dissolving the compound in an aqueous base like 2N NaOH followed by acidification, is effective in removing inorganic impurities.
The synthesis of various derivatives often starts from a modified benzoic acid precursor. For instance, 4-(methoxycarbonyl)benzoic acid can be used to prepare methyl 4-(piperidin-1-ylcarbonyl)benzoate, which is a useful intermediate for synthesizing benzamides. This highlights how initial modifications to the benzoic acid moiety can facilitate subsequent coupling reactions.
The development of potent enzyme inhibitors has also driven the exploration of various benzoic acid derivatives. For example, structural optimization of 4-chlorobenzoylpiperidine derivatives for developing monoacylglycerol lipase (B570770) (MAGL) inhibitors involved extensive modifications of the benzoyl portion. unipi.it
Table 2: Derivatization Reactions of the Benzoic Acid Moiety
| Reaction Type | Reagents | Purpose | Source |
|---|---|---|---|
| Salt Formation | Isopropanolic HCl or concentrated HCl | Purification, salt formation | |
| Base-mediated Extraction | 2N NaOH, then HCl | Removal of inorganic impurities | |
| Amide Coupling | Substituted benzoic acids, HATU, DIPEA | Synthesis of benzoyl piperidine derivatives | unipi.it |
Formation of Ester, Amide, and Other Functional Derivatives
The carboxylic acid group of this compound is a versatile handle for the synthesis of various functional derivatives, most notably esters and amides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse properties. ukm.my
Esterification: Esters of this compound can be synthesized under standard conditions. For example, refluxing the acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid can produce the corresponding methyl ester with a conversion rate exceeding 90%. The synthesis of tert-butyl 4-(piperidin-2-yl)benzoate is another example, which typically involves the esterification of benzoic acid with tert-butanol. evitachem.com
Amidation: Amide derivatives are commonly prepared through coupling reactions. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) allows for the reaction of the benzoic acid with primary amines, yielding amides in the range of 75-92%. Similarly, the condensing agent HATU in the presence of a base like DIPEA is used for amide coupling between substituted benzoic acids and piperidine derivatives. unipi.it The synthesis of N-phenethyl-p-coumaramide is an example of forming an amide by incorporating a phenethyl moiety. ukm.my
The choice between forming an ester or an amide can be influenced by the stability of the desired product and the reaction conditions. For instance, in some synthetic pathways, ester groups might be susceptible to cleavage under conditions used for deprotection, leading to the formation of amides as a more stable alternative. ukm.my
Table 3: Synthesis of Ester and Amide Derivatives
| Derivative Type | Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Ester | Esterification | Methanol, H₂SO₄ (catalytic) | Methyl ester derivative | >90% (conversion) | |
| Amide | Amide Coupling | EDCI, HOBt, Primary amines | Amide derivatives | 75-92% | |
| Amide | Amide Coupling | HATU, DIPEA, Substituted benzoic acids | Benzoyl piperidine derivatives | Not specified | unipi.it |
Chemical Reactivity Analysis of this compound
The chemical reactivity of this compound is dictated by the functional groups present: the secondary amine of the piperidine ring and the carboxylic acid of the benzoic acid moiety.
Oxidation and Reduction Pathways
Both the piperidine and benzoic acid moieties can be subject to oxidation and reduction reactions, leading to a variety of transformed products. smolecule.com
Oxidation: The piperidine ring can be oxidized. For example, the oxidation of N-acyl-piperidines with iron(II)-hydrogen peroxide can yield piperidin-2-ones. researchgate.net The carboxylic acid group can also be oxidized to form more complex structures. smolecule.com
Reduction: The carboxylic acid group can be reduced to the corresponding alcohol or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride. smolecule.com Furthermore, functional groups introduced onto the molecule can be reduced. For instance, the hydrogenation of a 4-cyanobenzyl derivative in the presence of a palladium catalyst can convert the nitrile to an amine, yielding 4-(aminomethyl)benzyl-piperidine analogues with an 83% yield.
Table 4: Oxidation and Reduction Reactions
| Reaction Type | Moiety | Reagents/Conditions | Product | Source |
|---|---|---|---|---|
| Oxidation | Piperidine Ring (N-acyl) | Fe(II)-H₂O₂ | Piperidin-2-one | researchgate.net |
| Reduction | Carboxylic Acid | NaBH₄ or LiAlH₄ | Alcohol or Aldehyde | smolecule.com |
| Reduction | Cyano Group (on derivative) | H₂, Pd/C, MeOH | Amine |
Nucleophilic and Electrophilic Substitution Reactions
The aromatic ring and the piperidine nitrogen of this compound are sites for nucleophilic and electrophilic substitution reactions, respectively. smolecule.comscribd.com
Nucleophilic Substitution: The nitrogen atom of the piperidine ring is nucleophilic and can participate in substitution reactions. For example, it can be alkylated or acylated as previously described. These reactions are classic examples of nucleophilic substitution where the nitrogen atom attacks an electrophilic carbon. scribd.com The piperidine nitrogen can also be involved in reactions to form urea linkages.
Electrophilic Aromatic Substitution: The benzoic acid ring can undergo electrophilic aromatic substitution. For instance, the bromine atom on a pre-functionalized ring can be substituted by various nucleophiles. smolecule.com More directly, the introduction of a bromine atom onto the benzene (B151609) ring of 4-(2-methylpiperidin-1-yl)benzoic acid can be achieved through electrophilic aromatic substitution using brominating agents like N-bromosuccinimide. smolecule.com The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a carbocation intermediate, followed by the loss of a proton to yield the substituted product. scribd.com
Table 5: Nucleophilic and Electrophilic Substitution Reactions
| Reaction Type | Site | Reagents | Product Type | Source |
|---|---|---|---|---|
| Nucleophilic Substitution | Piperidine Nitrogen | Benzyl chloride | N-Alkylated derivative | |
| Nucleophilic Substitution | Piperidine Nitrogen | Benzoyl chloride | N-Acylated derivative | |
| Electrophilic Aromatic Substitution | Benzoic Acid Ring | N-bromosuccinimide | Brominated derivative | smolecule.com |
Structural Elucidation and Conformational Analysis of 4 Piperidin 2 Yl Benzoic Acid
Application of Spectroscopic and Spectrometric Techniques
Spectroscopic and spectrometric methods are fundamental tools for deducing the molecular structure of 4-(Piperidin-2-yl)benzoic acid. These techniques provide critical information regarding the connectivity of atoms, the molecular weight, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR spectroscopy, the aromatic protons on the benzoic acid ring are expected to appear as distinct doublets in the downfield region (typically δ 7.0-8.0 ppm) due to their deshielded environment. The protons on the saturated piperidine (B6355638) ring would produce more complex, overlapping signals in the upfield aliphatic region (δ 1.5-3.5 ppm). The proton attached to the nitrogen (N-H) and the carboxylic acid proton (O-H) would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
In ¹³C NMR, distinct signals confirm the presence of different carbon environments. The carbon atom of the carboxylic acid group (C=O) is highly deshielded and appears significantly downfield (δ ~170 ppm). The aromatic carbons of the benzene (B151609) ring typically resonate in the δ 120-145 ppm range, while the aliphatic carbons of the piperidine ring appear in the upfield region (δ 20-60 ppm). rsc.orgdocbrown.info High-resolution NMR techniques are essential for the complete assignment of all proton and carbon signals. evitachem.com
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (C₆H₄) | 7.0 - 8.0 |
| ¹H | Piperidine (CH, CH₂) | 1.5 - 3.5 |
| ¹H | Amine (NH) | Variable, broad |
| ¹H | Carboxylic Acid (OH) | >10, broad |
| ¹³C | Carboxylic Acid (C=O) | ~170 |
| ¹³C | Aromatic (C₆H₄) | 120 - 145 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₁₂H₁₅NO₂.
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which can validate the molecular formula. The expected fragmentation patterns in the mass spectrum would involve cleavage at the bond between the two ring systems, as well as fragmentation of the piperidine ring and the loss of the carboxyl group. This analytical data is crucial for unambiguous structural confirmation. rsc.org
Table 2: Molecular Weight and Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ | nih.gov |
| Molecular Weight | 205.25 g/mol | nih.gov |
| Exact Mass | 205.110278721 Da | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound is expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The carbonyl (C=O) stretch of the benzoic acid typically appears as a strong, sharp peak around 1700-1680 cm⁻¹. The N-H stretching vibration of the secondary amine within the piperidine ring is expected in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. researchgate.net
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (very broad) |
| N-H Stretch | Secondary Amine | 3300 - 3500 (moderate) |
| C-H Stretch | Aromatic | >3000 |
| C-H Stretch | Aliphatic | <3000 |
| C=O Stretch | Carboxylic Acid | 1700 - 1680 (strong) |
Crystallographic Studies of this compound and its Derivatives
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in the solid state. researchgate.net While the crystal structure of the parent this compound is not widely reported, extensive crystallographic data exists for its various derivatives. google.comnih.gov
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules of this compound and its derivatives pack in a crystal is dictated by a network of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal lattice.
The most prominent interaction in the crystal structures of benzoic acid derivatives is the formation of strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov This typically results in the formation of a centrosymmetric dimer, a common and robust supramolecular synthon. rsc.org
Table 4: Common Intermolecular Interactions in Crystals of this compound Derivatives
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond | Carboxylic Acid (O-H) | Carbonyl Oxygen (C=O) | Forms strong, centrosymmetric dimers. nih.govrsc.org |
| Hydrogen Bond | Amine (N-H) | Carbonyl Oxygen or N atom | Connects dimers or forms alternative packing motifs. researchgate.net |
| C-H···π Interaction | Aliphatic C-H | Aromatic Ring | Contributes to crystal cohesion. researchgate.net |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Occurs between parallel-displaced benzene rings. researchgate.net |
Conformational Preferences and Stereochemical Considerations
The six-membered piperidine ring is not planar and adopts puckered conformations to relieve ring strain. The most stable and prevalent conformation for a piperidine ring is the "chair" conformation. researchgate.netsmolecule.com This preference is due to the minimization of torsional strain and steric hindrance between the substituents on the ring.
These values indicate a conformation close to the ideal chair form. The total puckering amplitude (Q) quantifies the degree of puckering, while the angles (θ and φ) describe the type of puckering. For this compound, it is anticipated that the piperidine ring will exhibit a chair conformation with the bulky 4-carboxyphenyl substituent occupying an equatorial position to minimize unfavorable 1,3-diaxial interactions. This arrangement is the most sterically favorable.
Table 1: Representative Puckering Parameters for Substituted Piperidine Rings
| Compound/Ring Type | Q (Å) | θ (°) | φ (°) | Conformation |
| Substituted Piperidin-4-one researchgate.net | 0.575(2) | 174.3(2) | 359(2) | Chair |
| Piperazinium Ring psu.edu | 0.5738(14) | 5.20(14) | 21.1(16) | Distorted Chair |
| 4-Methyl-piperidine Derivative smolecule.com | 0.55-0.57 | - | - | Chair |
The substitution at the C2 position of the piperidine ring in this compound introduces a chiral center. This means the compound can exist as a pair of enantiomers: (S)-4-(Piperidin-2-yl)benzoic acid and (R)-4-(Piperidin-2-yl)benzoic acid. The presence of this stereocenter has a profound impact on the molecule's three-dimensional structure and its interactions with other chiral molecules, which is of particular significance in pharmacology and materials science.
The synthesis of stereochemically pure 2-substituted piperidines is a significant focus in organic chemistry, as the biological activity of such compounds often resides in a single enantiomer. The ability to control the stereochemistry at the C2 position is therefore critical for the development of specific applications for this compound and its derivatives.
Based on a comprehensive search of available scientific literature, specific computational chemistry and molecular modeling studies focusing solely on This compound are not available. The requested detailed analyses, including Density Functional Theory (DFT) calculations, molecular dynamics simulations, and ligand-target docking for this exact compound, have not been published in the accessible research domain.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline without the foundational research data. Constructing the article would require fabricating data or using information from related but structurally distinct compounds, which would violate the core instructions of focusing exclusively on this compound.
To maintain scientific integrity and adhere to the user's strict content inclusions and exclusions, the requested article cannot be provided at this time.
Computational Chemistry and Molecular Modeling Studies of 4 Piperidin 2 Yl Benzoic Acid
Ligand-Target Docking and Binding Affinity Predictions
Modeling Interactions with Biological Macromolecules
Molecular docking is a principal computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a small molecule, such as a derivative of 4-(Piperidin-2-yl)benzoic acid, and a biological macromolecule, typically a protein or enzyme. The goal is to predict the binding mode and affinity, which can provide insights into the compound's potential biological activity.
For instance, in studies of related piperidine-containing compounds, molecular docking has been instrumental. For example, in the design of novel inhibitors for targets like the Bcr-Abl kinase, docking studies have revealed how similar scaffolds can bind within the active site of the enzyme. nih.gov These studies often show that specific functional groups, such as the piperidine (B6355638) ring and the benzoic acid moiety, can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the target protein.
The process typically involves:
Preparation of the protein structure: Obtaining a high-resolution 3D structure of the target macromolecule, often from a crystallographic database like the Protein Data Bank (PDB).
Ligand preparation: Generating a 3D conformation of the ligand, in this case, this compound or its analogs.
Docking simulation: Using software to systematically explore the conformational space of the ligand within the binding site of the protein to find the most stable binding poses.
Scoring and analysis: Evaluating the predicted binding poses using a scoring function to estimate the binding affinity. The interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, are then analyzed to understand the basis of the molecular recognition.
While specific docking studies on this compound are not extensively reported in publicly available literature, the methodologies applied to analogous structures, such as piperidine carboxamide derivatives, provide a clear blueprint for how such investigations would be conducted. arabjchem.org
Table 1: Illustrative Example of Molecular Docking Results for a Hypothetical this compound Analog against a Kinase Target
| Parameter | Value |
| Target Protein | Hypothetical Kinase XYZ |
| PDB ID | XXXX |
| Ligand | Analog of this compound |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | Glu285, Asp381, Met318 |
| Types of Interactions | Hydrogen bond with Glu285 (carboxyl group), Pi-cation interaction with Asp381 (piperidine ring), Hydrophobic interaction with Met318 (benzoic acid ring) |
Note: This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies.
Virtual Screening Approaches for Analog Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This method is significantly faster and more cost-effective than traditional high-throughput screening.
For a core structure like this compound, virtual screening can be employed to identify novel analogs with potentially improved activity or properties. The process can be broadly categorized into two main approaches:
Ligand-based virtual screening: This approach uses the knowledge of known active molecules to identify others with similar properties. Methods include searching for compounds with similar 2D fingerprints or 3D shapes to a known active template.
Structure-based virtual screening: This method utilizes the 3D structure of the biological target. A library of compounds is docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. nih.gov
In the context of identifying analogs of this compound, a pharmacophore model could be developed. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By defining the essential features of the this compound scaffold (e.g., a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring), this model can be used to screen large compound databases for molecules that match the pharmacophore query. fip.org
Table 2: Example of a Virtual Screening Workflow for Identifying Analogs of this compound
| Step | Description |
| 1. Library Preparation | A large database of chemical compounds (e.g., ZINC, ChemBridge) is prepared for screening. mdpi.com |
| 2. Target/Ligand Preparation | A 3D structure of the target protein is prepared, or a pharmacophore model is built based on the this compound scaffold. |
| 3. Docking/Screening | The compound library is computationally docked against the target protein or screened against the pharmacophore model. |
| 4. Hit Selection | Compounds that pass initial filters and have high predicted binding scores are selected as "hits." |
| 5. Post-processing and Analysis | The selected hits are further analyzed for drug-like properties and potential for synthesis. |
Note: This table represents a generalized workflow and is not based on a specific study of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).
Development of Predictive Models for Biological Activity
QSAR models are developed by correlating variations in the biological activity of a series of compounds with changes in their molecular descriptors. These descriptors are numerical representations of the chemical structure and can be categorized as electronic, steric, hydrophobic, or topological.
For a series of analogs of this compound, a QSAR study would involve:
Data Set Collection: Assembling a set of compounds with experimentally determined biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.
Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity. wu.ac.th
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
A well-validated QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates. QSAR studies on piperine (B192125) analogs have successfully created models to predict inhibitory activity against bacterial efflux pumps. nih.gov
Table 3: Illustrative QSAR Model for a Series of Hypothetical this compound Analogs
| Descriptor | Coefficient | Description |
| LogP | 0.45 | A measure of the compound's hydrophobicity. |
| TPSA | -0.12 | Topological Polar Surface Area, related to membrane permeability. |
| Molecular Weight | 0.05 | The mass of the molecule. |
| Number of H-bond Donors | 0.23 | The number of hydrogen bond donors in the molecule. |
| Model Equation | pIC50 = 2.5 + 0.45LogP - 0.12TPSA + 0.05MW + 0.23HBD | |
| Statistical Parameters | r² = 0.85, q² = 0.72 |
Note: This table and equation are hypothetical and serve to illustrate the components of a QSAR model.
Correlation of Structural Descriptors with Molecular Properties
QSPR modeling follows the same principles as QSAR, but instead of biological activity, it aims to predict physicochemical properties such as solubility, melting point, boiling point, and toxicity. These properties are crucial for the drug development process, as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
By developing QSPR models for derivatives of this compound, researchers can computationally estimate these key properties before undertaking expensive and time-consuming experimental work. For example, a QSPR model could be developed to predict the aqueous solubility of a series of analogs, helping to identify compounds with better pharmacokinetic profiles.
The descriptors used in QSPR models are similar to those in QSAR and can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors that capture the shape and electronic properties of the molecule.
Table 4: Example of Molecular Descriptors Used in QSPR Modeling and Their Correlated Properties
| Descriptor Category | Example Descriptors | Correlated Properties |
| Topological | Wiener index, Kier & Hall indices | Boiling point, vapor pressure |
| Geometric | Molecular surface area, molecular volume | Solubility, permeability |
| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, polarity |
| Constitutional | Molecular weight, number of rotatable bonds | General drug-likeness |
Note: This table provides a general overview of descriptor types and their applications in QSPR.
Investigation of Biological Interactions and Mechanistic Insights Pre Clinical Research Focus
Exploration of Specific Molecular Targets Interacting with the 4-(Piperidin-2-yl)benzoic Acid Motif
The versatility of the this compound structure allows for its incorporation into ligands that can interact with a range of molecular targets, including enzymes and receptors.
Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in various disease pathologies.
Complement Factor B: The alternative pathway of the complement system is a crucial component of innate immunity, and its dysregulation is linked to several diseases. Factor B, a serine protease, is essential for the activity of this pathway. Small-molecule inhibitors of Factor B containing the piperidinyl indole (B1671886) moiety have been developed. For instance, Iptacopan, an oral inhibitor of Factor B, specifically binds to this enzyme, preventing its cleavage and thereby inhibiting the alternative pathway's activity. This mechanism has shown therapeutic potential in complement-mediated diseases.
Kinases: Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of diseases like cancer. The isothiazolo[4,3-b]pyridine scaffold, when substituted with a piperidinyl moiety, has yielded potent inhibitors of cyclin G-associated kinase (GAK). Molecular modeling suggests that the carboxamide group on the piperidinyl moiety can form an additional hydrogen bond with the kinase, contributing to its high binding affinity. These compounds have also demonstrated antiviral activity, suggesting GAK as a potential target for antiviral drug development nih.gov.
Glycine Transporter 1 (GlyT1): GlyT1 is a transporter protein that regulates the concentration of glycine in the synaptic cleft, which is crucial for the function of N-methyl-D-aspartate (NMDA) receptors. Inhibition of GlyT1 can enhance NMDA receptor function, a strategy explored for treating central nervous system disorders like schizophrenia nih.gov. Sarcosine-based GlyT1 inhibitors, which feature extended lipophilic aryl groups attached to the nitrogen atom, have been synthesized and shown to be competitive or non-competitive inhibitors of the transporter mdpi.com. While direct examples of this compound as a GlyT1 inhibitor were not prominent, the broader class of piperidine-containing compounds has been a focus in the development of GlyT1 inhibitors nih.gov.
| Enzyme Target | Compound Class/Example | Mechanism of Inhibition | Therapeutic Area |
|---|---|---|---|
| Complement Factor B | Piperidinyl indole derivatives (e.g., Iptacopan) | Binds to Factor B, preventing its cleavage and inhibiting the alternative complement pathway. | Complement-mediated diseases |
| Cyclin G-associated Kinase (GAK) | 3-N-piperidinyl-isothiazolo[4,3-b]pyridines | Forms hydrogen bonds within the kinase binding site. | Antiviral, Cancer |
| Glycine Transporter 1 (GlyT1) | Sarcosine-based piperidine (B6355638) derivatives | Competitive or non-competitive inhibition of glycine transport. | Central Nervous System Disorders |
The this compound motif is also a constituent of ligands that bind to and modulate the activity of various receptors, particularly G-protein-coupled receptors (GPCRs).
Histamine H1 Receptors: A series of indolylpiperidinyl benzoic acid derivatives have been synthesized and evaluated as histamine H1 antagonists nih.govresearchgate.net. These compounds competitively inhibit the action of histamine at H1 receptors auburn.edu. Structure-activity relationship studies have shown that modifications to the indolyl ring and the piperidine linker can significantly impact potency and selectivity. For example, substituting a fluorine atom at the 6-position of the indole ring led to higher in vivo activity but lower selectivity against the 5-HT2 receptor nih.govresearchgate.net.
G-protein-coupled Receptors (GPCRs): The piperidine scaffold is a common feature in ligands targeting a variety of GPCRs, including serotonin, dopamine, and adrenergic receptors nih.gov. Specifically, 5-(piperidin-2-yl)-1,4-benzodiazepines have been developed as high-affinity ligands for the cholecystokinin-B (CCK-B) receptor, a type of GPCR nih.gov. These compounds exhibit high basicity and improved aqueous solubility compared to earlier antagonists nih.gov. The design of such ligands often involves creating bitopic molecules that can interact with both the primary and secondary binding pockets of the receptor, which can enhance affinity and selectivity nih.gov.
| Receptor Target | Compound Class/Example | Modulatory Action | Key Findings |
|---|---|---|---|
| Histamine H1 Receptor | Indolylpiperidinyl benzoic acid derivatives | Antagonist | Demonstrated in vivo potency and long duration of action. Selectivity against 5-HT2 receptor is a key optimization parameter nih.govresearchgate.net. |
| Cholecystokinin-B (CCK-B) Receptor | 5-(Piperidin-2-yl)-1,4-benzodiazepines | High-affinity ligand | Showed high affinity for the CCK-B receptor with good selectivity over the CCK-A receptor nih.gov. |
Currently, there is a lack of significant research in the public domain detailing the direct interactions of the this compound motif with nucleic acids or other biomolecules outside of proteins like enzymes and receptors. The primary focus of research for this scaffold has been on its role as a component of enzyme inhibitors and receptor ligands.
Elucidation of Mechanisms of Action at the Cellular and Molecular Level
Understanding the downstream cellular and molecular consequences of the interaction between a compound and its target is crucial for drug development.
The modulation of specific molecular targets by compounds containing the this compound motif leads to the alteration of various cellular pathways.
Histamine H1 Receptor Antagonism: By blocking the histamine H1 receptor, indolylpiperidinyl benzoic acid derivatives prevent the downstream signaling cascade initiated by histamine. This includes the inhibition of histamine-induced cutaneous vascular permeability, a key event in allergic reactions nih.govresearchgate.net. These antagonists are used to treat symptoms of allergic rhinitis and other histamine-related conditions by preventing the effects of histamine, such as vasodilation and increased vascular permeability wikipedia.org.
Complement Pathway Inhibition: Inhibition of Factor B by compounds like Iptacopan effectively blocks the alternative complement pathway. This prevents the formation of the C3 and C5 convertases, which are crucial for the amplification of the complement response and the subsequent generation of inflammatory mediators and the membrane attack complex. This mechanism is beneficial in diseases driven by excessive complement activation nih.gov.
The selectivity and specificity of a compound for its intended target over other related proteins are critical for minimizing off-target effects.
Histamine H1 Antagonists: Research into indolylpiperidinyl benzoic acid derivatives has focused on optimizing selectivity for the histamine H1 receptor over other receptors, such as the serotonin 5-HT2 receptor and alpha-1 adrenergic receptors nih.govresearchgate.net. This is important because a lack of selectivity can lead to undesirable side effects. For instance, some first-generation antihistamines also act on muscarinic acetylcholine receptors, leading to anticholinergic side effects wikipedia.org.
Kinase Inhibitors: The development of kinase inhibitors often faces the challenge of selectivity due to the highly conserved nature of the ATP-binding site across the kinome. The design of 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as GAK inhibitors has leveraged structural features to enhance binding affinity and potentially selectivity, as demonstrated by molecular modeling studies showing specific hydrogen bond interactions nih.gov.
Studies on Cellular Processes Impacted (e.g., cell proliferation, apoptosis induction)
The piperidine and benzoic acid moieties are common scaffolds in compounds investigated for their potential to influence key cellular processes, particularly cell proliferation and apoptosis. While direct studies on this compound are not extensively detailed in the available literature, research on closely related derivatives provides significant insights into the potential biological activities of this structural class.
Anti-proliferative Effects: Derivatives containing the piperidine ring have demonstrated notable anti-proliferative activity across various cancer cell lines. For instance, certain N-(piperidine-4-yl)benzamide derivatives have been shown to possess potent antitumor activity. One such compound exhibited an IC50 value of 0.25 μM against the HepG2 human hepatocarcinoma cell line researchgate.net. This activity is often linked to the ability to halt the cell cycle. Studies have shown that these compounds can induce cell cycle arrest, a critical mechanism for controlling cancer cell proliferation researchgate.netnih.gov. Similarly, pyrimidine analogues featuring a piperidine substituent have also shown comparable antiproliferative activity in multiple cell lines nih.gov.
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Compounds structurally related to this compound have been investigated for their ability to trigger this process.
Novel piperidone compounds, which share the core piperidine ring, have been found to induce apoptosis in human prostate and lymphoma cancer cells. The mechanism of action involves the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the activation of caspases-3/7 nih.gov. Benzoic acid derivatives have also been shown to inhibit cancer cell growth by inducing apoptosis. Dihydroxybenzoic acid (DHBA), for example, leads to cancer cell growth inhibition through the induction of ROS and apoptosis mediated by Caspase-3 nih.gov.
The induction of apoptosis is often confirmed by observing an increase in the sub-G0/G1 cell population during cell cycle analysis and DNA fragmentation nih.govnih.gov. The regulation of key apoptosis-related proteins, such as the Bcl-2 family, is a common mechanism. Pro-apoptotic effects are often associated with an increased Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability and promotes the release of factors that trigger cell death mdpi.commdpi.com.
Table 1: Effects of Related Piperidine and Benzoic Acid Derivatives on Cellular Processes
| Compound Class | Specific Compound Example | Cell Line | Cellular Process Impacted | Key Findings |
|---|---|---|---|---|
| N-(piperidine-4-yl)benzamide Derivatives | N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | HepG2 (Hepatocarcinoma) | Cell Cycle Arrest | IC50 of 0.25 μM; Induced cell cycle arrest in a p53/p21-dependent manner researchgate.net. |
| Piperidone Derivatives | Novel Piperidones (2608 and 2610) | CEM (Lymphoma), COLO 205 (Colon) | Apoptosis Induction | Induced mitochondrial depolarization, activated caspase-3/7, and caused DNA fragmentation nih.gov. |
| Benzoic Acid Derivatives | Dihydroxybenzoic Acid (DHBA) | Cultured Cancer Cells | Apoptosis & Cell Cycle Arrest | Inhibited HDAC activity, induced ROS, mediated apoptosis via Caspase-3, and arrested cells in the G2/M phase nih.gov. |
| Piperine (B192125) (Piperidine Alkaloid) | Piperine | HSC-3 (Oral Cancer) | Apoptosis Induction | Reduced cell viability and induced apoptosis by regulating the expression of proteins like cleaved PARP and the Bax/Bcl-2 ratio mdpi.com. |
In Vitro Biological Screening Methodologies Employed
The evaluation of compounds like this compound relies on a suite of established in vitro screening methodologies to determine their biological effects at the cellular and molecular levels. These assays are fundamental in early-stage drug discovery for identifying and characterizing biologically active molecules celtarys.com.
Cell-based assays are crucial for assessing the effect of a compound in a biologically relevant context nuvisan.com. They provide data on how a compound affects whole, living cells, offering insights into cytotoxicity, proliferation, and specific cellular pathways.
Cytotoxicity and Anti-proliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the anti-proliferative activity of a compound researchgate.net. It measures the metabolic activity of cells, which generally correlates with the number of viable cells.
Apoptosis Detection Assays: To confirm that a compound induces cell death via apoptosis, several techniques are employed. Flow cytometry with Annexin V and propidium iodide (PI) staining is a common method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells nih.gov. Another method involves DAPI (4′,6-diamidino-2-phenylindole) staining, which allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation mdpi.com.
Cell Cycle Analysis: Flow cytometry is also the standard method for analyzing the cell cycle distribution of a cell population. By staining cells with a DNA-binding dye like propidium iodide, this technique can quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing if a compound causes arrest at a specific checkpoint researchgate.net.
Biochemical assays are performed in a cell-free environment and are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or a receptor. These assays are essential for determining a compound's potency, selectivity, and mechanism of action celtarys.com.
Enzyme Inhibition Assays: These assays measure a compound's ability to inhibit the activity of a specific enzyme. For example, if a compound is hypothesized to be a histone deacetylase (HDAC) inhibitor, its activity would be tested against purified HDAC enzymes nih.govnih.gov. The results are typically reported as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. Radioligand binding assays have traditionally been used, but newer methods often employ fluorescent or biotinylated ligands celtarys.com. For instance, studies on piperidine-containing benzodiazepine derivatives used receptor binding assays to determine their high affinity for the cholecystokinin-B receptor, with IC50 values often in the low nanomolar range nih.gov. These assays are critical for understanding the structure-activity relationship (SAR) and optimizing ligand design.
Table 2: Common In Vitro Assays for Biological Profiling
| Assay Type | Methodology | Purpose | Typical Readout |
|---|---|---|---|
| Cell-Based | MTT Assay | Measures cell viability and proliferation. | Colorimetric change indicating metabolic activity (IC50). |
| Cell-Based | Annexin V/PI Staining | Differentiates between live, apoptotic, and necrotic cells. | Fluorescence detection via flow cytometry. |
| Cell-Based | Cell Cycle Analysis | Determines the distribution of cells in different phases of the cell cycle. | DNA content measured by flow cytometry. |
| Biochemical | Enzyme Inhibition Assay | Measures the ability of a compound to block the activity of a purified enzyme. | IC50 value (concentration for 50% inhibition). |
| Biochemical | Receptor Binding Assay | Quantifies the affinity of a compound for a specific receptor. | IC50 or Ki value (binding affinity). |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Piperidin 2 Yl Benzoic Acid Derivatives
Systematic Variation of Substituents on the Piperidine (B6355638) Ring and their Effects on Activity
The piperidine ring is a common motif in pharmaceuticals, and its substitution pattern significantly influences interactions with biological targets. researchgate.net SAR studies on derivatives of the 4-(piperidin-2-yl)benzoic acid scaffold have revealed that even minor alterations to this ring can lead to substantial changes in biological activity.
In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides developed as inhibitors of the presynaptic choline (B1196258) transporter (CHT), the substitution on the piperidine ether moiety was found to be critical. nih.gov The initial lead compounds were systematically modified to explore the SAR around this portion of the molecule. Removal of an isopropyl group from the piperidine ether resulted in a significantly less active compound. Conversely, a methylpiperidine ether analog proved to be equipotent with the isopropyl version, highlighting that small alkyl groups are well-tolerated at this position. nih.gov However, larger substituents such as cyclohexyl and cyclopentyl groups were found to be inactive, suggesting a narrow steric tolerance within the target's binding pocket. nih.gov
Further studies on different scaffolds have reinforced the importance of the piperidine ring's integrity and substitution. For instance, in a series of compounds designed as anti-trypanosomal agents, replacing the piperidine ring with a morpholine (B109124) ring, while successful in improving metabolic clearance, led to an inactive compound. dndi.org Similarly, substitution with an acyclic analog also resulted in a loss of activity. dndi.org A notable finding in this series was that introducing unsaturation into the piperidine ring, creating a tetrahydropyridine (B1245486) analog, led to a tenfold increase in potency, suggesting that the planarity and shape of this central ring are key determinants of activity. dndi.org
In another example involving 2-(Piperidin-4-yl)acetamides as inhibitors of soluble epoxide hydrolase, modifications to the nitrogen of the piperidine ring were explored. Replacing an isopropylsulfonyl group with a benzyl (B1604629) unit resulted in a reduction in potency. mdpi.com
The data below summarizes the effects of various substitutions on the piperidine ring on biological activity.
| Compound Series | Piperidine Ring Modification | Effect on Activity | Reference |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Removal of N-isopropyl group | Decreased activity | nih.gov |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | N-methyl substitution | Equipotent with N-isopropyl | nih.gov |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | N-cyclohexyl or N-cyclopentyl substitution | Inactive | nih.gov |
| 4-Azaindole-2-piperidine amides | Introduction of unsaturation (tetrahydropyridine) | 10-fold increase in potency | dndi.org |
| 4-Azaindole-2-piperidine amides | Replacement with morpholine ring | Inactive | dndi.org |
| 4-Azaindole-2-piperidine amides | Replacement with acyclic analog | Inactive | dndi.org |
| 2-(Piperidin-4-yl)acetamides | N-benzyl substitution (vs. N-isopropylsulfonyl) | Reduced potency | mdpi.com |
Impact of Modifications to the Benzoic Acid Moiety on Biological Profile
The benzoic acid portion of the scaffold offers another critical site for modification, influencing factors such as target binding, selectivity, and physicochemical properties. Research on piperazine/piperidine amides of benzoic acid derivatives as tyrosinase inhibitors demonstrated that substitutions on the aromatic ring significantly modulate potency. For example, compounds with hydroxyl or methoxy (B1213986) groups on the benzoic acid ring were identified as potent inhibitors. nih.gov
In the context of anti-trypanosomal agents, a preference for electron-rich aromatic groups on the amide linked to the piperidine was observed. dndi.org An analog with a dimethoxy substitution on the phenyl ring was moderately active and showed improved metabolic clearance. Conversely, an electron-deficient cyano-substituted analog was inactive, as were several pyridyl and pyrimidyl variants, reinforcing the preference for electron-donating groups on this part of the molecule. dndi.org
The biological relevance of the benzoic acid moiety is extensive, as it is a core component in many naturally occurring and synthetic active molecules. researchgate.net Derivatives have been investigated for a wide range of therapeutic applications, including antiparasitic and antifungal activities. nih.govnih.gov For instance, certain naturally derived benzoic acid esters have shown significant trypanocidal and leishmanicidal effects, with the pattern of hydroxyl and prenyl substitutions on the ring being key to their activity. nih.gov
The following table details how modifications to the benzoic acid moiety affect the biological profile of related compounds.
| Compound Series | Benzoic Acid Moiety Modification | Effect on Biological Profile | Reference |
| Piperidine amides | 4-Hydroxy or 4-Methoxy substitution | Potent tyrosinase inhibition | nih.gov |
| 4-Azaindole-piperidine amides | Dimethoxy substitution | Moderate activity, improved clearance | dndi.org |
| 4-Azaindole-piperidine amides | Cyano substitution (electron-withdrawing) | Inactive | dndi.org |
| 4-Azaindole-piperidine amides | Pyridyl or Pyrimidyl replacement | Inactive | dndi.org |
| Natural Benzoic Acid Esters | Dihydroxy and prenyl substitutions | Significant trypanocidal activity | nih.gov |
Influence of Linker Chemistry and Spacing Between Ring Systems
In a study of small molecule STAT3 inhibitors featuring a benzoic acid motif, the linker's composition was systematically altered. rutgers.eduaku.edu The parent compounds were based on an N-methylglycinamide scaffold. Replacing the CH2 group of this glycinamide (B1583983) linker with an alanine (B10760859) linker, particularly one with an (R)-configuration, resulted in improved inhibitory activity and selectivity against STAT3. Furthermore, incorporating the linker into a more constrained proline-based derivative, also with (R)-configuration, yielded a compound with enhanced potency. rutgers.eduaku.edu
The concept of a linker is central to many areas of drug design, including antibody-drug conjugates (ADCs), where the linker's stability and cleavage mechanism are paramount. nih.gov Linkers can be designed to be stable under physiological conditions or to be cleaved by specific triggers, such as changes in pH. nih.gov For instance, maleic acid derivatives can function as pH-sensitive linkers that release a payload in the acidic environment of a lysosome. nih.gov While not directly applied to the this compound scaffold in the reviewed literature, these principles highlight the potential for sophisticated linker design to control the activity of these molecules. The existence of compounds like 4-(3-Piperidin-4-ylpropyl)benzoic acid, which contains a simple three-carbon alkyl spacer, confirms that variations in linker length are an explored strategy in this chemical space. nih.gov
| Compound Series | Linker Modification | Effect on Activity | Reference |
| STAT3 Inhibitors | Replacement of Glycine linker with (R)-Alanine | Improved inhibitory activity and selectivity | rutgers.eduaku.edu |
| STAT3 Inhibitors | Replacement of Glycine linker with (R)-Proline | Improved inhibitory activity | rutgers.eduaku.edu |
Chirality and Stereoisomeric Effects on Biological Activity and Selectivity
Chirality is a fundamental aspect of molecular recognition in biological systems. nih.gov The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form, and it is common for different stereoisomers of a drug to have vastly different biological activities, metabolic profiles, and toxicities. nih.gov
For derivatives of this compound, the carbon at the 2-position of the piperidine ring is a chiral center, meaning the molecule can exist as (R) and (S) enantiomers. The spatial arrangement of the substituents around this center can dramatically affect how the molecule fits into a target's binding site. Studies on related piperidine structures confirm the importance of stereochemistry. For example, the synthesis of certain N-benzylpiperidin-4-ones reveals that the molecules preferentially exist in a chair conformation where bulky substituents occupy equatorial positions to minimize steric strain. sci-hub.se This defined three-dimensional structure is critical for biological function.
Research on nature-inspired compounds has demonstrated that stereochemistry can be the deciding factor for activity. In a study of 3-Br-acivicin isomers, only those with a specific (5S, αS) configuration displayed significant antiplasmodial activity. nih.gov This suggests that a stereoselective uptake mechanism, likely an L-amino acid transport system, is responsible for the enhanced biological effect of the correct isomer. nih.gov Similarly, studies on piperidin-4-one derivatives have also investigated the stereochemical effects on their antibacterial, antifungal, and anthelmintic activities. nih.gov
As noted in the previous section, the introduction of a chiral center in the linker region of STAT3 inhibitors also had a profound stereochemical effect, with the (R)-configuration consistently providing superior activity over the (S)-configuration. aku.edu
| Compound Series/Concept | Stereochemical Feature | Effect on Biological Profile | Reference |
| 3-Br-acivicin Isomers | (5S, αS) configuration | Showed significant antiplasmodial activity | nih.gov |
| 3-Br-acivicin Isomers | Other stereoisomers | Lacked significant activity | nih.gov |
| STAT3 Inhibitors | (R)-configuration at chiral center in linker | Improved inhibitory activity | rutgers.eduaku.edu |
| N-benzylpiperidin-4-ones | Defined chair conformation | Adopts stable conformation with equatorial substituents | sci-hub.se |
Correlations Between Physiochemical Properties and Biological Efficacy
The biological efficacy of a drug candidate is not solely dependent on its affinity for a target but is also governed by its physicochemical properties, which determine its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties include lipophilicity, permeability, and metabolic stability.
Structure-property relationship (SPR) studies aim to correlate these properties with structural changes. In the development of anti-trypanosomal 4-azaindole-2-piperidine compounds, it was found that while certain indole (B1671886) analogs possessed high potency, they also suffered from undesirable properties such as high lipophilicity and poor permeability, which would likely limit their in vivo efficacy. dndi.org This highlights a common challenge in drug discovery: the need to balance potency with drug-like properties.
Conversely, in a series of tyrosinase inhibitors, the most potent compounds were also found to possess adequate lipophilicity and skin permeability, indicating a successful alignment of properties for a potential dermatological application. nih.gov Efforts to optimize these properties are a key part of lead development. For instance, in a series of soluble epoxide hydrolase inhibitors, a benzoic acid derivative emerged as a superior compound because it offered improved microsomal stability compared to other potent analogs. mdpi.com
A clear example of SPR was demonstrated in the optimization of STAT3 inhibitors. An analog was designed where a cyclohexyl group was replaced with a more polar tetrahydropyranyl (THP) ring. This modification led to a compound with improved permeability, a crucial factor for oral bioavailability and reaching intracellular targets. aku.edu
| Compound Series | Physicochemical Property | Structural Modification/Observation | Correlation with Efficacy/Profile | Reference |
| 4-Azaindole-2-piperidine amides | Lipophilicity & Permeability | Potent indole analogs were highly lipophilic | Poor permeability, limiting potential in vivo use | dndi.org |
| Piperidine amide tyrosinase inhibitors | Lipophilicity & Permeability | Potent compounds were evaluated | Showed adequate lipophilicity and skin permeability | nih.gov |
| 2-(Piperidin-4-yl)acetamide sEH inhibitors | Metabolic Stability | Benzoic acid derivative | Improved microsomal stability | mdpi.com |
| STAT3 Inhibitors | Permeability | Replacement of cyclohexyl with a polar THP ring | Improved Caco-2 permeability | aku.edu |
Role of 4 Piperidin 2 Yl Benzoic Acid As a Chemical Scaffold in Research and Drug Discovery Initiatives
Application in the Design and Synthesis of Novel Bioactive Molecules
The 4-(piperidin-2-yl)benzoic acid scaffold is a privileged structure utilized in the synthesis of a diverse range of bioactive molecules. mdpi.comthieme-connect.com Its inherent drug-like properties make it an attractive starting point for creating compounds that target various biological pathways. Medicinal chemists leverage this scaffold by modifying both the piperidine (B6355638) nitrogen and the aromatic ring to fine-tune potency, selectivity, and pharmacokinetic properties.
A prominent example of its application is in the creation of inhibitors for the alternative pathway (AP) of the complement system. nih.gov Researchers at Novartis utilized this scaffold to develop LNP023 (Iptacopan), a potent and selective inhibitor of Factor B. nih.gov The synthesis involved linking a substituted indole (B1671886) moiety to the piperidine nitrogen, demonstrating how the core scaffold can be elaborated to achieve high-affinity binding to a specific protein target. nih.gov
Beyond complement inhibition, derivatives of piperidine-benzoic acid have been explored for other therapeutic targets. The general structure is found in molecules designed as inhibitors of the NLRP3 inflammasome, a key mediator of inflammation. nih.gov Additionally, related structures incorporating 2-(piperidin-4-yl) fragments have been investigated as anti-inflammatory agents through the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production. nih.gov The adaptability of the piperidine-benzoic acid framework allows for its application across different therapeutic areas by modifying the substituents to target distinct protein binding sites.
Development as a Lead Compound or Chemical Probe for Specific Biological Systems
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. jetir.org The this compound structure serves as an excellent lead scaffold for precisely this purpose. Its journey from an initial chemical fragment to a clinically evaluated drug candidate exemplifies the process of lead optimization in drug discovery.
The table below illustrates the evolution from the basic scaffold to a highly optimized, potent drug candidate, highlighting the key structural addition that confers specific biological activity.
| Compound | Structure | Role / Activity |
|---|---|---|
| This compound | Core chemical scaffold; starting point for synthesis. | |
| Iptacopan (LNP023) | Potent, selective, orally active Factor B inhibitor developed from the scaffold. nih.gov |
Contribution to Emerging Therapeutic Research Areas (e.g., Complement System Regulation)
The most significant contribution of the this compound scaffold has been in the development of therapies targeting the complement system. The complement system, particularly the alternative pathway (AP), is a part of the innate immune system that, when dysregulated, contributes to the pathogenesis of numerous diseases. nih.govnih.gov These include rare conditions like paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy (C3G), as well as more common disorders like age-related macular degeneration. nih.govacs.org
The serine protease Factor D is the rate-limiting enzyme of the AP, making it a prime therapeutic target. nih.gov Similarly, Factor B is a key component in the formation of the AP C3 and C5 convertases. nih.gov Small-molecule inhibitors based on the this compound scaffold have been successfully developed to target these factors, offering a new therapeutic approach to controlling diseases driven by AP overactivation. nih.govacs.org
Iptacopan (LNP023), which is built upon this scaffold, is a first-in-class, orally administered Factor B inhibitor. nih.gov It has undergone clinical evaluation for several complement-mediated diseases, demonstrating the ability of a derivative of this scaffold to control hemolysis in PNH patients. nih.govbjh.be The development of such targeted, oral therapies represents a major advance in the treatment of diseases where the alternative complement pathway is a key driver of pathology. nih.govresearchgate.net
The following table summarizes the key molecular targets within the complement system that have been addressed by molecules derived from this scaffold and the associated diseases.
| Molecular Target | Mechanism of Action | Associated Therapeutic Areas | Reference |
|---|---|---|---|
| Factor B | Inhibition of the formation of AP C3 and C5 convertases. | Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy (C3G), IgA Nephropathy, Age-related Macular Degeneration. | nih.gov |
| Factor D | Inhibition of the rate-limiting step of the alternative pathway. | Paroxysmal Nocturnal Hemoglobinuria (PNH), Atypical Hemolytic Uremic Syndrome (aHUS). | acs.orgnih.govnih.gov |
Exploration in Materials Science and Other Chemical Applications
While the this compound scaffold has been extensively explored in medicinal chemistry, its application in materials science and other chemical fields is not well-documented in current scientific literature. The research focus has been overwhelmingly centered on its utility in drug discovery due to its favorable biological and structural properties.
In principle, the constituent parts of the molecule have broader applications. For instance, benzoic acid and its derivatives are used as intermediates in the production of plasticizers, polymers, and corrosion inhibitors. justlonghealth.com The bifunctional nature of this compound, with its reactive carboxylic acid and secondary amine groups, could theoretically allow it to be used as a monomer in polymerization reactions or as a linker in the synthesis of metal-organic frameworks (MOFs). However, dedicated research exploring these potential applications has not been prominently published, and its primary value remains as a high-impact scaffold in the design of bioactive molecules.
Future Research Directions and Unexplored Avenues for 4 Piperidin 2 Yl Benzoic Acid
Development of Highly Convergent and Scalable Synthetic Routes
A significant hurdle in the extensive investigation of 4-(Piperidin-2-yl)benzoic acid and its analogs is the lack of established, efficient, and scalable synthetic methodologies. Future research should prioritize the development of robust synthetic routes that are not only high-yielding but also amenable to large-scale production. Current synthetic strategies for similar substituted piperidines often involve multi-step processes that can be time-consuming and inefficient.
Key areas for future synthetic research include:
Catalytic Methods: The exploration of novel catalytic methods, such as C-H activation or cross-coupling reactions, could provide more direct and atom-economical routes to the target compound and its derivatives. For instance, methods developed for the synthesis of 2- and 4-substituted benzylpiperidines could be adapted. researchgate.net
Stereoselective Synthesis: The chiral center at the 2-position of the piperidine (B6355638) ring means that enantiomerically pure compounds are likely to exhibit different biological activities. Developing stereoselective synthetic routes to access individual enantiomers is crucial for detailed pharmacological evaluation.
Process Optimization: For any promising synthetic route, a thorough optimization of reaction conditions, including solvent, temperature, and catalyst loading, will be necessary to ensure scalability and cost-effectiveness for potential future manufacturing. asianpubs.org
A summary of potential synthetic strategies for related compounds that could be adapted is presented in Table 1.
| Synthesis Strategy | Description | Potential Advantages for Scalability |
| Reductive Amination | Formation of the piperidine ring via reductive amination of a suitable keto-acid precursor. | Use of readily available starting materials and reagents. |
| Catalytic Hydrogenation | Reduction of a corresponding pyridine precursor to the piperidine ring. | Potentially high-yielding and atom-economical. |
| Multi-component Reactions | A one-pot reaction involving multiple starting materials to rapidly assemble the core structure. | Increased efficiency by reducing the number of synthetic steps and purifications. |
Comprehensive Mechanistic Characterization of Novel Biological Activities
While the biological activities of this compound are not yet well-defined, the piperidine and benzoic acid motifs are present in numerous biologically active compounds. clinmedkaz.orgmdpi.com This suggests that this compound and its derivatives could exhibit a range of pharmacological effects. A critical future direction is the comprehensive screening of this compound and its analogs to identify novel biological activities, followed by in-depth mechanistic studies.
Potential areas for biological investigation include:
Target-Based Screening: Screening against a wide range of biological targets, such as enzymes, receptors, and ion channels, could identify novel mechanisms of action. The unique structure may offer selectivity for specific targets.
Phenotypic Screening: Utilizing cell-based assays to screen for desired phenotypic changes (e.g., anti-proliferative, anti-inflammatory, or neuroprotective effects) can uncover unexpected therapeutic applications.
Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be essential to understand how the compound exerts its effects at the molecular level. This includes identifying the direct binding target and elucidating the downstream signaling pathways.
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
The application of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the design and optimization of derivatives of this compound. nih.govnih.gov These computational tools can analyze vast datasets to predict the biological activity and physicochemical properties of novel compounds, thereby accelerating the drug discovery process. ijhespub.orgemanresearch.org
Future research should leverage AI and ML in the following ways:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogs based on their chemical structure. nih.gov
De Novo Design: Employing generative models to design novel molecules with desired properties, such as high potency and selectivity for a specific biological target.
ADMET Prediction: Using machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with favorable pharmacokinetic profiles. nih.gov
Exploration of Untapped Biological Applications and Target Identification
The structural features of this compound suggest a broad potential for diverse biological applications that remain largely unexplored. Future research should aim to identify novel therapeutic areas where this scaffold could be beneficial.
Promising avenues for exploration include:
Neurodegenerative Diseases: Piperidine derivatives are known to interact with targets in the central nervous system. Investigating the potential of this compound and its analogs as modulators of targets implicated in diseases like Alzheimer's or Parkinson's is a promising direction.
Oncology: Benzoic acid derivatives have been explored as anticancer agents. mdpi.com Screening for anti-proliferative activity against various cancer cell lines could reveal new therapeutic opportunities.
Infectious Diseases: The piperidine scaffold is found in some antimicrobial agents. Evaluating the activity of this compound derivatives against a panel of bacterial and fungal pathogens is warranted.
Advancements in Computational Prediction of Compound Behavior and Interactions
Computational modeling provides a powerful tool to understand the behavior of this compound and its derivatives at the molecular level. nih.gov Advanced computational techniques can predict how these compounds will interact with biological targets and their likely pharmacokinetic properties. researchgate.netnih.gov
Future computational research should focus on:
Molecular Docking: Using the three-dimensional structure of target proteins to predict the binding mode and affinity of this compound derivatives. This can guide the rational design of more potent and selective compounds.
Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound-target complex over time to provide insights into the stability of the interaction and the key residues involved.
In Silico ADMET Prediction: Employing a suite of computational models to predict a wide range of ADMET properties, including solubility, permeability, metabolic stability, and potential toxicities. semanticscholar.orgbiointerfaceresearch.com This can help prioritize compounds for synthesis and experimental testing. nih.gov
A summary of key computational approaches and their potential applications for this compound is provided in Table 2.
| Computational Approach | Application in Drug Discovery | Relevance to this compound |
| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a target protein. | To identify potential biological targets and guide the design of analogs with improved binding. |
| Molecular Dynamics | Simulates the movement of atoms and molecules to understand the physical basis of their function. | To assess the stability of the ligand-protein complex and identify key interactions. |
| QSAR | Relates the chemical structure of a series of compounds to their biological activity. | To build predictive models for designing new analogs with enhanced potency. |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicological properties. | To prioritize compounds with favorable drug-like properties for further development. |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(piperidin-2-yl)benzoic acid derivatives with structural diversity?
- Methodology : Utilize multi-step organic synthesis involving:
- Protection/deprotection : Preserve reactive groups (e.g., piperidine nitrogen) during coupling reactions
- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl substituents (e.g., indole moieties in LNP023 synthesis)
- Chiral resolution : Use chiral auxiliaries or asymmetric catalysis for enantiomerically pure products, validated by HPLC (>98% purity) and NMR
Q. How should researchers characterize the structural integrity of this compound analogs?
- Analytical workflow :
- NMR spectroscopy : Confirm stereochemistry and regioselectivity (e.g., 2D NOESY for piperidine ring conformation)
- Mass spectrometry : Verify molecular weight and fragmentation patterns (e.g., LC-MS for metabolic stability studies)
- X-ray crystallography : Resolve ambiguous stereochemistry, as applied in factor B inhibitor optimization
Q. What in vitro assays are suitable for preliminary evaluation of complement pathway inhibition?
- Experimental design :
- Hemolytic assays : Measure AP-mediated red blood cell lysis inhibition (CH50 or AH50 assays)
- Enzyme activity assays : Use recombinant factor B to quantify inhibition kinetics (IC50 determination)
- Cell-based models : Primary human endothelial cells to assess C3/C5 convertase activity via ELISA
Advanced Research Questions
Q. How can species-specific metabolic differences be addressed when translating in vitro findings to preclinical models?
- Integrated approach :
- Interspecies hepatocyte studies : Compare metabolic stability in human, rat, and monkey hepatocytes to identify critical pathways (e.g., O-deethylation in LNP023)
- PBPK modeling : Predict tissue distribution and adjust dosing regimens based on cytochrome P450 isoform expression
- Metabolite profiling : Use LC-MS/MS to quantify active metabolites (e.g., hydroxylated derivatives) in plasma/tissue homogenates
Q. What strategies resolve contradictions between high target affinity and suboptimal in vivo efficacy?
- Systematic analysis :
- Plasma protein binding assays : Measure free drug fractions using equilibrium dialysis (e.g., human serum albumin binding impacts bioavailability)
- Tissue penetration studies : Employ microdialysis or MALDI imaging to verify target-site concentrations
- Biomarker validation : Quantify complement activation markers (e.g., Bb fragment) in animal models to correlate PK/PD
Q. How can structure-based drug design optimize this compound derivatives for enhanced selectivity?
- Computational/experimental synergy :
- Cocrystal structure analysis : Identify key binding interactions (e.g., LNP023's hydrogen bonding with factor B Ser-978)
- Alanine scanning mutagenesis : Validate critical residues in the target protein's active site
- Free energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., ethoxy → methoxy groups)
Q. What methodologies are recommended for assessing metabolic stability and toxicity risks?
- Comprehensive evaluation :
- Reaction phenotyping : Use CYP isoform-specific inhibitors in human liver microsomes to identify metabolic enzymes
- Ames test/MNT assays : Screen for mutagenicity of parent compound and major metabolites
- Reactive metabolite trapping : Glutathione adduct detection via high-resolution mass spectrometry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
